2,2-Difluorocyclopropane-1-sulfonamide
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Overview
Description
2,2-Difluorocyclopropane-1-sulfonamide is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2,2-Difluorocyclopropane-1-sulfonamide typically involves the cyclopropanation of suitable precursors followed by sulfonamide formation. One common method involves the reaction of 2,2-difluorocyclopropane derivatives with sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
2,2-Difluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2,2-Difluorocyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated sulfonamides are explored for their potential as drug candidates due to their enhanced stability and bioavailability.
Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activities .
Comparison with Similar Compounds
2,2-Difluorocyclopropane-1-sulfonamide can be compared with other fluorinated cyclopropane derivatives, such as 2,2-Difluorocyclopropanecarboxylic acid and 1,1-Difluorocyclopropane derivatives. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the sulfonamide group in this compound makes it unique in its ability to participate in specific biochemical interactions .
Properties
Molecular Formula |
C3H5F2NO2S |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
2,2-difluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C3H5F2NO2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2,(H2,6,7,8) |
InChI Key |
YGEGJQXMIITZEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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